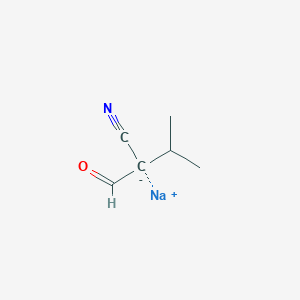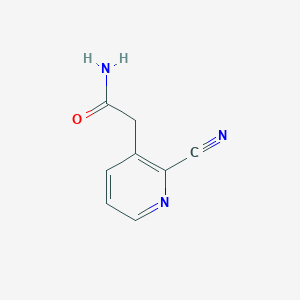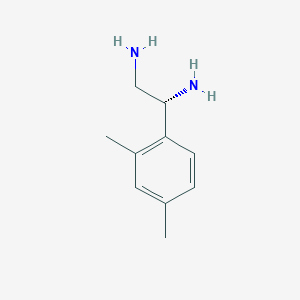
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of corresponding nitro compounds or the reductive amination of ketones. One common method includes the following steps:
Nitration: The starting material, 2,4-dimethylbenzene, is nitrated to form 2,4-dimethyl-1-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reductive Amination: The resulting amine is then subjected to reductive amination with an appropriate aldehyde or ketone to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as a chiral intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound, which may have different biological activities and properties.
1-(2,4-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2,4-Dimethylphenyl)ethane-1-amine: A related compound with a single amine group instead of two.
Uniqueness
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological effects. Its enantiomeric purity makes it valuable in the synthesis of chiral drugs and other applications where stereochemistry is crucial.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
(1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
SNWQYHLWTPSPAH-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@H](CN)N)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(CN)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
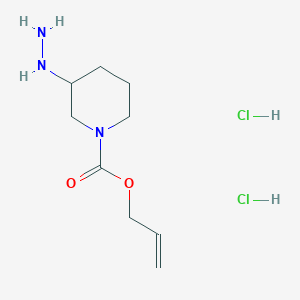
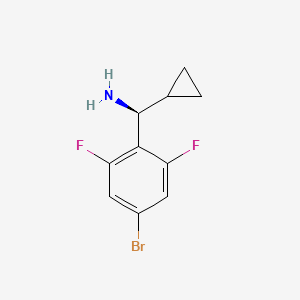
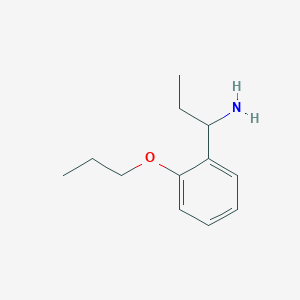

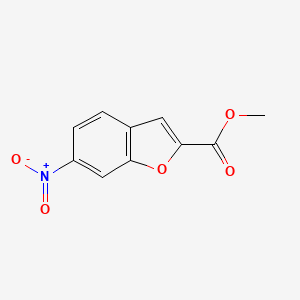
![5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13035043.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13035051.png)
![4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13035053.png)

